2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide
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Overview
Description
2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a nitro group, and an acetylphenoxy moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of bis(acetylphenoxy)acetamides using N-bromosuccinimide (NBS) to form bis(2-bromoacetyl)phenoxy)acetamides. These intermediates are then reacted with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol to yield the desired triazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are often used.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amine derivative.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Industry: Possible applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with molecular targets such as PARP-1 and EGFR. The compound binds to the active sites of these enzymes, inhibiting their activity and leading to the induction of apoptosis in cancer cells. This inhibition disrupts DNA repair pathways, making cancer cells more susceptible to damage and ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These compounds also contain a triazole ring and have shown similar anticancer activity.
Bis(quinoxalin-2-yl)phenoxy)alkanes: These compounds share the phenoxy moiety and have been studied for their potential as enzyme inhibitors.
Uniqueness
2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit both PARP-1 and EGFR makes it a promising candidate for anticancer research, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H11N5O5 |
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Molecular Weight |
305.25 g/mol |
IUPAC Name |
2-[5-(4-acetylphenoxy)-3-nitro-1,2,4-triazol-1-yl]acetamide |
InChI |
InChI=1S/C12H11N5O5/c1-7(18)8-2-4-9(5-3-8)22-12-14-11(17(20)21)15-16(12)6-10(13)19/h2-5H,6H2,1H3,(H2,13,19) |
InChI Key |
YCMGPCZBTRSGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC(=NN2CC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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